molecular formula C30H26N2O B11093793 12-(biphenyl-4-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(biphenyl-4-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11093793
M. Wt: 430.5 g/mol
InChI Key: GGEAHDKGRSYXTQ-UHFFFAOYSA-N
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Description

12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE is a complex organic compound with a unique structure that combines biphenyl and phenanthroline moieties

Preparation Methods

The synthesis of 12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and phenanthroline intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to metal ions or other molecules, thereby influencing their activity. The exact pathways involved depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar compounds include other biphenyl and phenanthroline derivatives. Compared to these, 12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE is unique due to its specific structural features, which may confer distinct properties and applications. Similar compounds include:

  • Biphenyl derivatives
  • Phenanthroline derivatives
  • Other polycyclic aromatic compounds

Properties

Molecular Formula

C30H26N2O

Molecular Weight

430.5 g/mol

IUPAC Name

9,9-dimethyl-12-(4-phenylphenyl)-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C30H26N2O/c1-30(2)17-25-29(26(33)18-30)27(21-12-10-20(11-13-21)19-7-4-3-5-8-19)28-22-9-6-16-31-23(22)14-15-24(28)32-25/h3-16,27,32H,17-18H2,1-2H3

InChI Key

GGEAHDKGRSYXTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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